N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide
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Overview
Description
N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Industry: Its unique structure could make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyclohexylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide: Similar in structure but with different substituents.
N-Butyl-4-[(cyclohexylcarbamoyl)amino]-N-methyl-1-piperidine sulfonamide: Shares the cyclohexylcarbamoyl group but has a different core structure.
Uniqueness
N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide is unique due to its combination of a quinazolinone core with butyl and cyclohexylcarbamoyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C28H35N4O4+ |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-butyl-2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-3-17-29-25(33)18-20-13-15-22(16-14-20)32-27(35)23-11-7-8-12-24(23)31(28(32)36)19-26(34)30-21-9-5-4-6-10-21/h7-8,11-16,21,23H,2-6,9-10,17-19H2,1H3,(H-,29,30,33,34)/p+1 |
InChI Key |
TWZDGFRODCQGMS-UHFFFAOYSA-O |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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